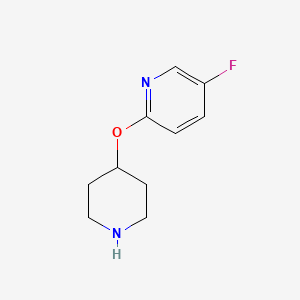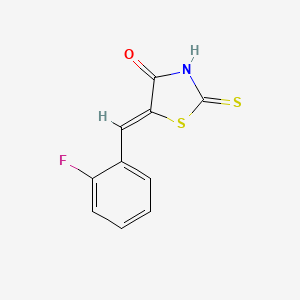
(Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one
Übersicht
Beschreibung
(Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one, also known as FB-TK or FBX-011, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of cancer research. This compound is a thiazolidinone derivative and has been found to exhibit promising anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Molecular Structures and Interactions
- Hydrogen-Bonded Structures : The compound forms hydrogen-bonded dimers, which can be linked into chains by aromatic π-π stacking interactions or dipolar carbonyl-carbonyl interactions. This structural characteristic is observed in various isomeric compounds of (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one (Delgado et al., 2006).
Antimicrobial Applications
- Synthesis for Antimicrobial Activity : A series of derivatives have been synthesized and demonstrated good to moderate antimicrobial activity against various bacterial strains. This indicates the potential utility of the compound in developing antimicrobial agents (PansareDattatraya & Devan, 2015).
Anticancer Properties
- Evaluation in Cancer Cell Lines : Studies have shown that derivatives of this compound exhibit anticancer properties. For example, one derivative showed promising anticancer activity in various human cancer cell lines, indicating its potential as an anticancer agent (Szychowski et al., 2019). Another study reported various benzimidazole derivatives with demonstrated anticancer activity against multiple human cancer cell lines (Refaat, 2010).
Crystal Structure Analysis
- Hirshfeld Surface Analysis : This compound's crystal structure has been characterized by X-ray single crystal diffraction, NMR spectra, and theoretical investigations, providing insights into its molecular geometry and potential interactions (Khelloul et al., 2016).
Supramolecular Assemblies
- Self-Assembly Mechanisms : Studies have explored the supramolecular self-assembly of derivatives driven by hydrogen bonding and diverse π-hole interactions. These findings contribute to understanding the compound's structural behavior and potential applications in materials science (Andleeb et al., 2017).
Anti-diabetic Potential
- Phosphonates Containing Thiazolidinedione Moiety : Research has been conducted to synthesize phosphonates containing the thiazolidinedione moiety, evaluating their potential anti-diabetic activity. Molecular docking studies have been performed to assess their interaction with human PPAR γ protein, a target for anti-diabetic drugs (Sujatha et al., 2020).
Anticonvulsant and Psychotropic Properties
- Potential Anticonvulsant Agent : Derivatives of this compound have been evaluated for anticonvulsant activity. For instance,one study found that a 4-thiazolidinone derivative exhibited significant anticonvulsant activity, alongside anti-inflammatory effects in the brain, suggesting its potential as a promising anticonvulsant agent (Mishchenko et al., 2022).
- Psychotropic Properties Evaluation : Another study investigated the psychotropic effects of a derivative, finding that it did not affect locomotor, emotional activity, anxiety, depressive activity, or memory in tested mice. This suggests its use as a potential anticonvulsant without related psychotropic effects (Mishchenko et al., 2021).
Limitations in Diabetic Treatment
- Absence of Antidiabetic Activity : Contrary to expectations, some novel derivatives of this compound were found to be ineffective in lowering blood glucose levels, highlighting the complexity and challenges in developing effective antidiabetic drugs from this chemical scaffold (Singh et al., 2013).
Enzyme Inhibition Studies
- Potential 5-LOX Inhibitor : Derivatives have been identified as potent inhibitors of human 5-lipoxygenase (5-LOX), an enzyme targeted for asthma and allergy treatments. This identifies them as potential leads for developing novel drugs in this area (Sinha et al., 2016).
Eigenschaften
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZBKJKFBVRKKK-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901184741 | |
| Record name | (5Z)-5-[(2-Fluorophenyl)methylene]-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917985-95-6 | |
| Record name | (5Z)-5-[(2-Fluorophenyl)methylene]-2-thioxo-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917985-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z)-5-[(2-Fluorophenyl)methylene]-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



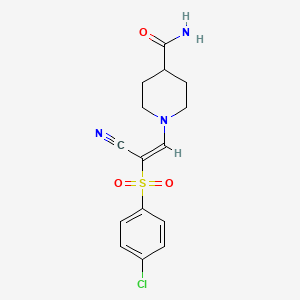
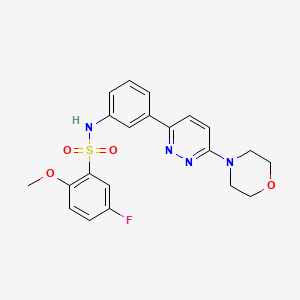
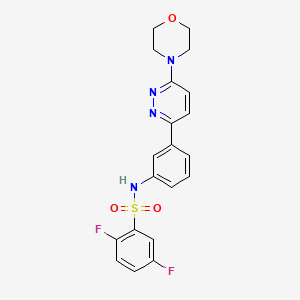

![3-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3411359.png)
![5-fluoro-2-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3411367.png)
![2-chloro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3411371.png)
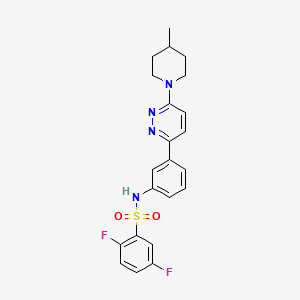

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyanobenzamide](/img/structure/B3411393.png)

![1-butyl-4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3411409.png)
![Ethyl 2-[6-(2,3-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3411412.png)
